1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea

Description

Properties

IUPAC Name |

1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4OS/c1-11-7-9-17-14(19-11)20-15(21)18-8-2-10-22-13-5-3-12(16)4-6-13/h3-7,9H,2,8,10H2,1H3,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFFYYAOGQUWHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)NCCCSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

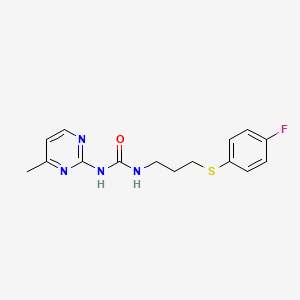

Chemical Structure

The compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Several studies report significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression.

The antitumor activity of this compound is primarily attributed to its ability to interfere with cellular proliferation pathways. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways.

Case Studies

- In Vitro Studies : In one study, the compound demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of 25.1 µM against non-small cell lung cancer (EKVX), indicating potent antitumor activity compared to standard chemotherapeutics .

-

Cell Line Specificity : The compound exhibited selective cytotoxicity across different cancer cell lines, with varying effectiveness:

- Prostate Cancer (PC-3) : GI50 = 28.7 µM

- Breast Cancer (MDA-MB-435) : GI50 = 15.1 µM

- Leukemia (RPMI-8226) : GI50 = 21.5 µM

Comparative Antitumor Activity Table

| Cell Line | GI50 (µM) |

|---|---|

| EKVX (Lung Cancer) | 25.1 |

| PC-3 (Prostate) | 28.7 |

| MDA-MB-435 (Breast) | 15.1 |

| RPMI-8226 (Leukemia) | 21.5 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar thioether ureas have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections alongside cancer therapies .

Enzyme Inhibition Studies

Recent research has highlighted the role of this compound in inhibiting critical enzymes involved in cancer metabolism:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea, a comparative analysis with structurally related urea derivatives is provided below.

Structural and Functional Differences

Substituent Effects: 4-Fluorophenylthiopropyl vs. The electron-withdrawing fluorine atom may also reduce metabolic oxidation of the aromatic ring, improving pharmacokinetic stability. 4-Methylpyrimidin-2-yl vs. 4-Methoxyphenyl Groups: The pyrimidine ring introduces hydrogen-bond acceptor sites (N1 and N3), favoring interactions with kinase active sites. In contrast, the 4-methoxyphenyl group in analogs like Product 14 () relies on π-π stacking and hydrophobic interactions, which may reduce target specificity.

Synthetic Methodology :

The target compound likely follows a synthesis pathway analogous to Product 14 (), involving coupling of isocyanate intermediates in polar aprotic solvents like DMF. However, the incorporation of a thioether linkage may require additional steps, such as thiol-ene click chemistry or nucleophilic substitution, to introduce the 4-fluorophenylthio moiety.

Physicochemical Properties

Research Findings and Limitations

- Crystallographic Validation : SHELX-based refinement () is critical for confirming the target compound’s geometry, particularly the planar urea core and substituent orientations.

- Activity Gaps: No direct enzymatic or cellular data for the target compound exists in the provided evidence, necessitating extrapolation from structural analogs.

Q & A

Q. What are the key challenges in synthesizing 1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea, and how can they be methodologically addressed?

Synthesis challenges include regioselective coupling of the thioether and urea moieties, as well as purification of intermediates. A stepwise approach is recommended:

- Step 1 : Optimize the formation of the thioether linkage using 4-fluorothiophenol and a propyl linker under inert conditions (e.g., N₂ atmosphere) to minimize oxidation .

- Step 2 : Introduce the urea group via reaction with 4-methylpyrimidin-2-yl isocyanate, ensuring controlled pH (6.5–7.5) to avoid side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity yields (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

A combination of techniques ensures structural validation:

Q. How can researchers design initial biological screening assays for this compound?

Adopt a tiered approach:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Target engagement : Screen against kinase panels (e.g., FLT3, EGFR) due to structural similarity to pyrimidine-based inhibitors .

- Solubility : Pre-test in DMSO/PBS mixtures to ensure compatibility with assay buffers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Conflicting activity data (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions or target conformations. Methodological solutions:

- Molecular docking : Use AutoDock Vina to model interactions with FLT3 kinase (PDB: 1RJB), focusing on hydrogen bonding with the urea moiety and π-stacking of the pyrimidine ring .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex under physiological pH (7.4) and salinity (0.15 M NaCl) .

- QSAR analysis : Corrogate electronic parameters (e.g., Hammett σ for the 4-fluorophenyl group) with bioactivity trends .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?

Adapt methodologies from Project INCHEMBIOL :

- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and monitor half-life via LC-MS.

- Bioaccumulation : Use OECD 305 guidelines with zebrafish (Danio rerio), measuring BCF (bioconcentration factor) in liver tissue .

- Trophic transfer : Simulate food-chain dynamics in microcosms containing algae (Chlorella), daphnia, and fish, quantifying residues via GC-MS .

Q. How can researchers address reproducibility issues in antioxidant activity studies?

Discrepancies in antioxidant data (e.g., DPPH vs. ABTS assays) require standardized protocols:

- Sample preparation : Use freshly prepared DMSO stock solutions (<1 week old) to prevent oxidation .

- Assay conditions : Maintain temperature (25°C) and reaction time (30 min) consistency. Include Trolox as a reference standard .

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare replicates (n ≥ 4) and minimize batch effects .

Methodological Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.